molecular formula C16H17N7O3 B10943494 1-ethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide

1-ethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10943494
M. Wt: 355.35 g/mol
InChI Key: QZDOGRYGVVFHJJ-UHFFFAOYSA-N
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Description

1-ethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyrazole ring, and various functional groups such as nitro and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents such as nitric acid and sulfuric acid.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a condensation reaction involving hydrazine and 1,3-dicarbonyl compounds.

    Coupling Reactions: The final compound is obtained by coupling the triazole and pyrazole intermediates under suitable conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones at the benzylic position.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-ethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as microbial cell wall synthesis or cancer cell proliferation.

    Pathways Involved: It may interfere with signaling pathways, leading to the inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **1-ethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide shares structural similarities with other triazole and pyrazole derivatives, such as:
    • 1-ethyl-3-(4-methylbenzyl)urea
    • 1-(3-methylbenzyl)-3-piperidinyl methanamine

Uniqueness

    Structural Features: The presence of both triazole and pyrazole rings, along with the nitro and carboxamide functional groups, makes this compound unique.

    Biological Activity: Its potential antimicrobial, antifungal, anti-inflammatory, and anticancer activities distinguish it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H17N7O3

Molecular Weight

355.35 g/mol

IUPAC Name

1-ethyl-N-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C16H17N7O3/c1-3-21-9-13(23(25)26)14(19-21)15(24)18-16-17-10-22(20-16)8-12-6-4-5-11(2)7-12/h4-7,9-10H,3,8H2,1-2H3,(H,18,20,24)

InChI Key

QZDOGRYGVVFHJJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=NN(C=N2)CC3=CC=CC(=C3)C)[N+](=O)[O-]

Origin of Product

United States

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